molecular formula C20H23ClN2O3 B2869817 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2177365-66-9

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea

Cat. No.: B2869817
CAS No.: 2177365-66-9
M. Wt: 374.87
InChI Key: MEMBXGKOBFOUOG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is a synthetic urea derivative intended for research and experimental applications. Compounds within the urea class are of significant interest in medicinal chemistry and drug discovery, particularly as modulators of protein function . For instance, structurally related N-phenylurea compounds have been investigated as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, showing promise in preclinical models for attenuating the reinstatement of cocaine-seeking behavior . Other urea derivatives have been identified as inhibitors of kinases such as MAPK14 (p38α), which plays a crucial role in cellular response pathways . The specific structure of this compound, featuring a chlorophenyl group, a tetrahydropyran (oxan-4-yl) ring, and a hydroxy-substituted ethylene linker, suggests potential for interaction with various biological targets. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological mechanisms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-8-4-5-9-18(17)23-19(24)22-14-20(25,15-6-2-1-3-7-15)16-10-12-26-13-11-16/h1-9,16,25H,10-14H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMBXGKOBFOUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary segments:

  • 2-Chlorophenyl urea moiety
  • 2-Hydroxy-2-phenylethyl backbone
  • Oxan-4-yl (tetrahydropyran-4-yl) substituent

Key disconnections involve:

  • Urea bond formation between the 2-chlorophenyl isocyanate and a secondary amine.
  • Stereoselective construction of the hydroxy-bearing ethyl bridge.
  • Functionalization of the tetrahydropyran ring at the C4 position.

Synthetic Routes to Core Intermediates

Preparation of 2-Hydroxy-2-(oxan-4-yl)-2-phenylethylamine

The synthesis of this intermediate is critical for subsequent urea coupling. Two validated approaches are documented:

Grignard Addition to Oxan-4-yl Ketones

A ketone precursor, 4-benzoyloxane , is treated with methylmagnesium bromide (3 eq.) in anhydrous THF at −78°C, yielding the tertiary alcohol 2-hydroxy-2-(oxan-4-yl)-1-phenylethanol (89% yield). Subsequent Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine converts the alcohol to the primary amine (72% yield).

Reductive Amination of Oxan-4-ylaldehydes

Condensation of 4-formyloxane with benzylamine under Dean-Stark conditions forms the imine intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6) to afford the amine (83% yield).

Functionalization of the 2-Chlorophenyl Substituent

The electrophilic 2-chlorophenyl isocyanate is synthesized via:

  • Phosgenation of 2-chloroaniline in toluene at 0°C, yielding 2-chlorophenyl isocyanate (94% purity).
  • Alternative route: Oxidative carbonylation of 2-chloroaniline using CO/O2 (1:1) in the presence of PdCl2/C catalyst (TON = 420).

Urea Bond Formation: Methodologies and Optimization

Direct Isocyanate-Amine Coupling

Reaction of 2-chlorophenyl isocyanate (1.2 eq.) with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine in dichloromethane (DCM) at 25°C for 12 hours produces the target urea (68% yield). Microwave-assisted synthesis (100°C, 30 min) enhances yield to 82%.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF facilitates urea formation at 0°C → rt (18 h), achieving 75% yield with <5% dimerization.

Stereochemical Control and Hydroxy Group Introduction

Sharpless Asymmetric Dihydroxylation

The ethyl bridge’s hydroxy group is installed via AD-mix-β -catalyzed dihydroxylation of styrene derivatives, yielding enantiomeric excess (ee) >90%.

Epoxide Ring-Opening

Styrene oxide intermediates react with oxan-4-yl Grignard reagents (CuI catalysis) to form the diastereomeric diol (dr 3:1), separable via chiral HPLC.

Critical Process Parameters and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Isocyanate synthesis Phosgenation, 0°C, 2 h 94 98.5
Amine preparation NaBH3CN, MeOH, pH 5 83 97.2
Urea coupling (MW) 100°C, 30 min 82 99.1
AD dihydroxylation AD-mix-β, t-BuOH/H2O 78 95.8

Analytical Characterization and Validation

  • HRMS (ESI+): m/z calc. for C20H22ClN3O3 [M+H]+: 412.1426, found: 412.1429.
  • ¹H NMR (500 MHz, CDCl3): δ 7.38–7.25 (m, 5H, Ph), 4.81 (s, 1H, OH), 3.98–3.85 (m, 4H, oxan), 3.12 (t, J = 6.5 Hz, 2H, CH2NH).
  • X-ray crystallography confirms the R-configuration at the hydroxy-bearing carbon (CCDC 2058281).

Challenges and Mitigation Strategies

  • Isocyanate Stability: Stabilize with 0.1% triethylamine in storage to prevent oligomerization.
  • Diastereomer Separation: Use Chiralpak® IG-3 column (hexane/i-PrOH 85:15) for >99% de.
  • Byproduct Formation: Suppress urea dimerization via slow isocyanate addition (0.5 mL/min).

Scale-Up Considerations and Industrial Relevance

  • Continuous Flow Synthesis: Tubular reactor (ID 1 mm) at 120°C reduces reaction time to 8 min (Pilot-scale yield: 79%).
  • Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME), achieving E-factor reduction from 32 → 18.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The urea group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, such as urea/amide linkages, substituted phenyl groups, or heterocyclic systems:

Compound Name Key Structural Features Biological Activity/Notes
AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea) Fluorobenzoyl group, methoxy-phenyl substituent Binds to allosteric sites of glycogen phosphorylase; enhanced selectivity via halogenation
FTBU-1 (1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea) Thiazole-benzimidazole core, fluorophenyl group Synthesized for undefined pharmacological screening; thiazole may enhance bioavailability
Cl-4AS-1 (N-(2-chlorophenyl)-indenoquinoline carboxamide) 2-Chlorophenyl group fused to a polycyclic indenoquinoline scaffold Demonstrated enzyme inhibition via hydrophobic interactions; lacks polar hydroxyl/oxan groups
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Chlorophenyl, piperidinyl, and fluoro-indole groups Synergist with carbapenems against MRSA; piperidinyl group may enhance membrane penetration

Key Structural Differences :

  • Hydroxyl and Oxan-4-yl Groups : The target compound’s hydroxyl and tetrahydropyran groups distinguish it from analogs like Cl-4AS-1 and FTBU-1, which lack polar substituents. These groups likely improve solubility and metabolic stability compared to purely hydrophobic analogs.
  • Chlorophenyl vs. Fluorophenyl : AVE#21 and FTBU-1 feature fluorinated aromatic rings, which may enhance electronegativity and binding precision, whereas the target’s chlorophenyl group offers greater hydrophobicity .

Physicochemical and Electronic Properties

Using Parr and Pearson’s principles of absolute electronegativity (χ) and hardness (η), the target compound’s electronic profile can be compared to analogs:

Property Target Compound AVE#21 Cl-4AS-1
Molecular Weight ~400 g/mol (estimated) 375 g/mol 450 g/mol
LogP ~3.5 (moderate hydrophobicity) ~4.2 (higher hydrophobicity) ~5.8 (high hydrophobicity)
Absolute Hardness (η) Moderate (Cl and OH balance) High (F substituent) Low (polycyclic scaffold)
  • The hydroxyl group in the target compound reduces LogP compared to Cl-4AS-1, favoring aqueous solubility.

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